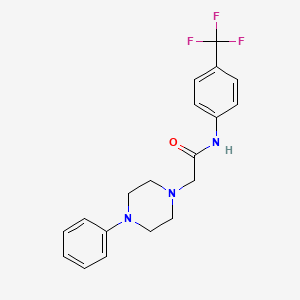![molecular formula C14H18N2O3S B2848126 1-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(propan-2-yl)urea CAS No. 2320466-74-6](/img/structure/B2848126.png)
1-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(propan-2-yl)urea is a compound that features a unique structure combining thiophene and furan rings. These heterocyclic components are known for their significant roles in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(propan-2-yl)urea typically involves the condensation of thiophene and furan derivatives under controlled conditions. One common method includes the reaction of 5-thiophen-2-ylfuran-2-carbaldehyde with an appropriate amine, followed by urea formation through a condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include steps such as solvent extraction, crystallization, and purification through chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene or furan derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene or furan derivatives, and substituted thiophene or furan compounds .
Scientific Research Applications
1-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(propan-2-yl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The compound’s thiophene and furan rings allow it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins or nucleic acids. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Furan Derivatives: Furan-based compounds are widely studied for their biological activities and material science applications.
Uniqueness: 1-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(propan-2-yl)urea is unique due to its combined thiophene and furan structure, which imparts distinct electronic and biological properties. This dual-ring system enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-9(2)16-14(18)15-8-10(17)11-5-6-12(19-11)13-4-3-7-20-13/h3-7,9-10,17H,8H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLGEKCFRPBUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CC=C(O1)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2848047.png)
![N-(4-butylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2848048.png)



![N-(2-chlorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide](/img/structure/B2848055.png)

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2848057.png)
![N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide](/img/structure/B2848060.png)


